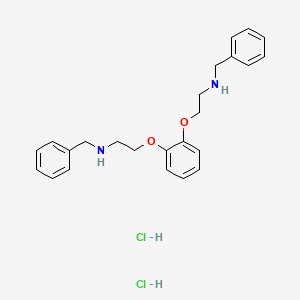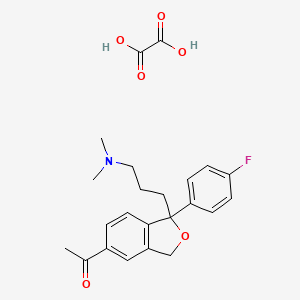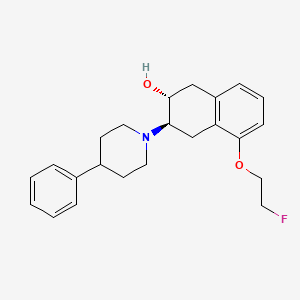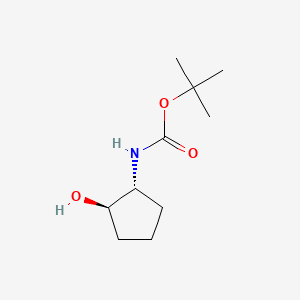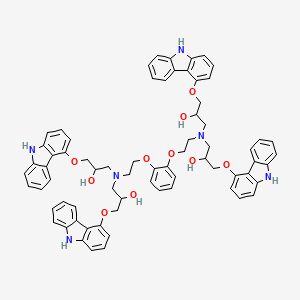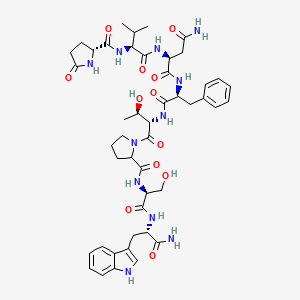
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 (HDPVAFTDLPSWNH2) is a peptide molecule composed of 11 amino acids. It is a small peptide with a molecular weight of 1369.7 Da. HDPVAFTDLPSWNH2 is a synthetic peptide that has been used in a variety of scientific research applications, including as a biomarker for disease diagnosis and as a therapeutic agent for treating various medical conditions.
Scientific Research Applications
HDPVAFTDLPSWNH2 has been used in a variety of scientific research applications. It has been studied as a biomarker for disease diagnosis, as a therapeutic agent for treating various medical conditions, and as a tool for studying protein-protein interactions. In addition, HDPVAFTDLPSWNH2 has been used as a model peptide in studies of peptide folding, structure, and function.
Mechanism of Action
The mechanism of action of HDPVAFTDLPSWNH2 is not yet fully understood. However, it is believed to interact with a variety of proteins and receptors in the body, including those involved in inflammation, cell signaling, and immune response. It is thought that HDPVAFTDLPSWNH2 may act as a modulator of these proteins and receptors, altering their activity and thus influencing the body’s response to various stimuli.
Biochemical and Physiological Effects
Studies have shown that HDPVAFTDLPSWNH2 has a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and receptors, as well as to induce anti-inflammatory and anti-oxidant effects. In addition, HDPVAFTDLPSWNH2 has been shown to have an effect on cell proliferation, cell differentiation, and cell death.
Advantages and Limitations for Lab Experiments
HDPVAFTDLPSWNH2 has several advantages for use in laboratory experiments. It is a small peptide with a low molecular weight, making it easy to synthesize and handle. In addition, its structure is well-defined, allowing for precise control over its activity. However, there are also some limitations to using HDPVAFTDLPSWNH2 in laboratory experiments. For example, its activity is relatively weak, making it difficult to study at low concentrations.
Future Directions
There are a number of potential future directions for HDPVAFTDLPSWNH2. One possibility is to use it as a tool for studying protein-protein interactions and peptide folding. In addition, HDPVAFTDLPSWNH2 could be used to develop novel therapeutic agents for treating various medical conditions. Finally, it could be used as a biomarker for disease diagnosis or as a tool for studying the effects of environmental toxins on human health.
Synthesis Methods
HDPVAFTDLPSWNH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids onto a solid support, such as a resin or a bead, in order to form a peptide chain. The peptide is then cleaved from the support and purified. SPPS is a versatile and efficient method for synthesizing peptides, and it is often used to produce peptides with a wide range of lengths and sequences.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


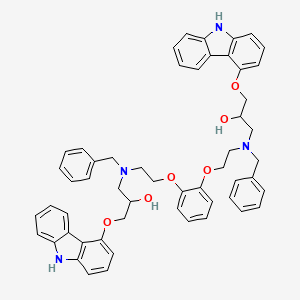
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
